Bienvenue dans la boutique en ligne BenchChem!

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Blaise Reaction Chemoselectivity Statin Side Chain

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1) is a chiral synthon essential for constructing the pharmacologically active side chain of atorvastatin, a leading HMG-CoA reductase inhibitor. This compound features a (3S)-configured stereocenter, a trimethylsilyl (TMS)-protected secondary alcohol, and a nitrile group.

Molecular Formula C7H14ClNOSi
Molecular Weight 191.73 g/mol
CAS No. 727382-14-1
Cat. No. B041540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
CAS727382-14-1
Synonyms(S)-4-Chloro-3-(trimethylsilanyloxy)butyronitrile
Molecular FormulaC7H14ClNOSi
Molecular Weight191.73 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(CC#N)CCl
InChIInChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1
InChIKeyFLYSOKSACGLOAO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1): A Critical Chiral Intermediate for Statin API Synthesis


(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1) is a chiral synthon essential for constructing the pharmacologically active side chain of atorvastatin, a leading HMG-CoA reductase inhibitor [1]. This compound features a (3S)-configured stereocenter, a trimethylsilyl (TMS)-protected secondary alcohol, and a nitrile group. The TMS protection is not merely a generic protecting group; it is crucial for enabling a high-yielding, chemoselective Blaise reaction that directly generates the statin intermediate's β-ketoester framework in a single step [2]. Its procurement is driven by the demand for a specific enantiomer that guarantees the correct absolute configuration in the final active pharmaceutical ingredient (API).

Why Unprotected or Racemic Analogs Cannot Substitute (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile in Statin Synthesis


Substituting this compound with its unprotected alcohol analog, (S)-4-chloro-3-hydroxybutanenitrile, or the opposite (R)-enantiomer leads to catastrophic process failures. The free hydroxyl group is incompatible with the organozinc reagents in the critical Blaise reaction, leading to protonolysis of the zinc enolate and drastically reduced yields, thus preventing the formation of the required carbon-carbon bond [1]. Conversely, using the (R)-enantiomer of the TMS-protected nitrile would propagate the incorrect stereochemistry into the final statin molecule, producing a diastereomeric impurity that is pharmacologically inactive or toxic [2]. The TMS group simultaneously acts as a protecting group for the alcohol and a modulator of reactivity, making the compound a privileged, non-interchangeable building block.

Quantitative Performance Differentiation of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile


Chemoselectivity and Yield in the Key Blaise Reaction: TMS-Ether vs. Unprotected Alcohol

The TMS-protected nitrile (2b) undergoes an efficient Blaise reaction with tert-butyl bromoacetate to yield the β-ketoester 1 in 85% isolated yield, with complete suppression of side product 4 [1]. In contrast, the known Claisen condensation method using the unprotected hydroxy ester is complicated by the formation of side product 4, which reduces yield and necessitates costly purification [1]. The free alcohol would also quench the requisite organozinc species, rendering the direct Blaise reaction unviable [1].

Blaise Reaction Chemoselectivity Statin Side Chain

Efficiency of TMS Protection Step: Quantitative Comparison of Protecting Group Introduction

The protection of the secondary alcohol in (S)-4-chloro-3-hydroxybutanenitrile (cyano alcohol 6) is achieved using HMDS and catalytic TMSCl, affording the silyl ether 7 in 99% yield [1]. This near-quantitative yield minimizes material loss at a critical juncture of the synthesis. This contrasts with the typically lower and more variable yields of alternative protecting group strategies (e.g., acetylation or benzylation) which also require more stringent or expensive conditions.

Silylation HMDS Process Efficiency

Enantiomeric Fidelity: Preserving Absolute Configuration from Chiral Pool to Final API

The synthesis starts from (R)-epichlorohydrin, which sets the absolute stereochemistry at C-3. The TMS-protected nitrile 7 (2b) retains this chiral integrity through the synthetic sequence, ultimately delivering the atorvastatin side chain 3 with high enantiomeric purity [1]. The use of the (3S)-enantiomer is mandatory; the (3R)-enantiomer would yield the non-natural and biologically inactive diastereomer of atorvastatin [1]. The process achieves the target compound 3 in a 55% overall yield over 9 steps, all while maintaining the stereochemical fidelity that originates with the correct enantiomer of the starting material and is preserved in the target compound 727382-14-1.

Chiron Approach Enantiomeric Purity Atorvastatin

Process Mass Intensity (PMI) and Green Chemistry: Avoidance of Chromatographic Purification

The synthetic route employing the TMS-protected nitrile 7 explicitly avoids any chromatographic purification steps, a rare advantage in complex chiral intermediate synthesis that drastically reduces solvent usage and waste [1]. In comparison, many alternative syntheses of the atorvastatin side chain (e.g., Shibasaki's asymmetric aldol route) require chromatographic purification, rendering them impractical for scale-up and significantly increasing Process Mass Intensity (PMI) [1].

Process Chemistry Green Chemistry PMI Reduction

Optimal Use Cases for (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (727382-14-1) in Pharmaceutical Development and Manufacturing


GMP Manufacturing of Atorvastatin Calcium: The Preferred Chiron for the Side Chain

For generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for atorvastatin calcium, procuring (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is the optimal strategy to secure a cost-competitive, chromatography-free manufacturing process. The demonstrated 55% overall yield and complete suppression of side product 4 provide a validated basis for a robust, high-throughput commercial process [REFS-2, REFS-1]. The defined (S)-stereochemistry at C-3 is a critical quality attribute (CQA) that must be confirmed by chiral HPLC or optical rotation upon receipt of each batch, as the (R)-enantiomer would be a critical impurity.

Reference Standard for Rosuvastatin Impurity Profiling

This compound is cataloged as 'Rosuvastatin Impurity 12' and is used as a reference standard in analytical method development and validation (AMV). Its procurement as a highly characterized standard is essential for quantifying and controlling this process-related impurity in rosuvastatin calcium drug substance, ensuring compliance with ICH Q3A guidelines. The compound's unique TMS ether and chiral nitrile functionalities provide a specific marker for monitoring the efficiency of the TMS deprotection step in the rosuvastatin synthesis pathway.

Development of Second-Generation Statin Derivatives via Nitrile Diversification

Medicinal chemistry groups exploring novel HMG-CoA reductase inhibitors can use this compound as a versatile starting material. The nitrile group can be hydrolyzed, reduced, or transformed into various heterocycles, while the TMS group can be selectively deprotected to reveal the secondary alcohol for further functionalization. This orthogonal reactivity profile, supported by the high-yielding Blaise reaction precedent [1], allows for rapid generation of focused libraries of statin analogs.

Biocatalytic Process Calibration: A Chemoenzymatic Benchmark

When developing a novel enzymatic route to the atorvastatin side chain (e.g., using ketoreductases for the stereoselective reduction of a β-ketoester), this compound serves as a critical benchmark for calibrating the chemical steps of the hybrid process. The established 99% yield for the TMS protection step [2] sets a target for the biocatalytic step to match or exceed in terms of productivity and selectivity, ensuring the chemoenzymatic route is commercially viable.

Quote Request

Request a Quote for (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.